molecular formula C14H21N3 B13014788 N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B13014788
M. Wt: 231.34 g/mol
InChI Key: NNPAXZSKSOYYQL-UHFFFAOYSA-N
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Description

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a chemical compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine consists of a bipyridine core with a butyl group attached to the nitrogen atom, making it a unique and versatile compound.

Preparation Methods

The synthesis of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted bipyridine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced bipyridine derivatives, and substituted bipyridine derivatives.

Scientific Research Applications

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes have applications in catalysis and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique structure allows for interactions with specific biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core allows for coordination with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with specific receptors, leading to changes in cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be compared with other similar compounds, such as:

N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine stands out due to its unique combination of a bipyridine core and a butyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20N2
  • Molecular Weight : 220.33 g/mol
  • CAS Number : 1352533-18-6

This compound exhibits various biological activities through multiple mechanisms:

  • Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors and enzymes. For example, the bipyridine moiety is known to influence receptor signaling pathways .
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways. Studies suggest that similar tetrahydro-bipyridine derivatives can modulate enzyme activity by binding to active sites or altering enzyme conformation.
  • Neuroprotective Effects : Research indicates that compounds with a tetrahydro-bipyridine scaffold can provide neuroprotection in models of neurodegeneration. They may achieve this by reducing oxidative stress and inflammation .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Mechanism Model Concentration Effect Reference
AntioxidantReduces oxidative stressNeuronal cell lines10–50 µMDecreased ROS levels
Anti-inflammatoryInhibition of pro-inflammatory cytokinesIn vitro macrophage model1–20 µMReduced TNF-alpha production
NeuroprotectiveModulation of neurotransmitter releaseAnimal models of neurodegeneration5–15 mg/kgImproved cognitive function
AnticancerInduction of apoptosisCancer cell lines60 µMIncreased apoptotic markers

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of N-butyl derivatives on cognitive decline in aged rats. The results indicated significant improvements in memory retention and reduced neuronal loss in treated groups compared to controls .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from pyridine derivatives. The presence of functional groups like amines enhances its reactivity and potential for further modifications.

Example Synthesis Route:

  • Formation of Tetrahydropyridine Ring : Using a cyclization reaction involving appropriate precursors.
  • Alkylation : Introducing the butyl group through alkylation reactions.
  • Purification : Employing chromatography techniques to isolate the desired compound.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

N-butyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C14H21N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11H,2-6,9-10H2,1H3,(H,16,17)

InChI Key

NNPAXZSKSOYYQL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C=C1)C2=NCCCC2

Origin of Product

United States

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